molecular formula C27H22N2O3S B2531222 N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide CAS No. 921570-33-4

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide

Cat. No.: B2531222
CAS No.: 921570-33-4
M. Wt: 454.54
InChI Key: BJNZQMWMHHYUEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(7-Ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide is a heterocyclic compound featuring a benzofuran-thiazole core linked to a diphenylacetamide moiety.

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O3S/c1-2-31-22-15-9-14-20-16-23(32-25(20)22)21-17-33-27(28-21)29-26(30)24(18-10-5-3-6-11-18)19-12-7-4-8-13-19/h3-17,24H,2H2,1H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNZQMWMHHYUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds with similar structural features to N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial and fungal pathogens. For instance, derivatives with the benzofuran and thiazole moieties have been linked to enhanced activity against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Properties
The compound has demonstrated notable anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α in lipopolysaccharide-stimulated models. This suggests its potential utility in treating inflammatory conditions such as rheumatoid arthritis and other autoimmune disorders. Studies have indicated that the compound could serve as a therapeutic agent by modulating inflammatory pathways.

Anticancer Potential
this compound has also been studied for its anticancer properties. It has shown efficacy in inducing apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The unique structural features contribute to its ability to interact with specific molecular targets involved in cancer progression.

Material Science

The compound's unique chemical properties make it suitable for applications in material science. Its structural characteristics allow for the development of new materials with enhanced properties such as thermal stability and electrical conductivity. Research is ongoing into its potential use in creating organic semiconductors and other advanced materials.

Chemical Research

In chemical research, this compound serves as a valuable building block for synthesizing more complex molecules. Its reactivity allows for various synthetic transformations, including oxidation, reduction, and substitution reactions. These reactions can lead to the development of novel compounds with tailored biological activities.

  • Antimicrobial Efficacy Study
    A study conducted on this compound demonstrated its effectiveness against multidrug-resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.
  • Anti-inflammatory Mechanism Investigation
    Research investigating the anti-inflammatory properties revealed that the compound reduced TNF-α levels in vitro by over 50%. This finding supports its potential use in therapeutic strategies for chronic inflammatory diseases.
  • Anticancer Activity Assessment
    In vitro assays on various cancer cell lines showed that the compound induced apoptosis through caspase activation pathways. This positions it as a promising candidate for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to apoptosis . The benzofuran and thiazole rings are known to interact with various biological targets, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Key Findings and Implications

  • Structural Flexibility vs.
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, sulfonyl) improve crystallinity and solubility, while ethoxy and diphenyl groups prioritize lipophilicity for CNS-targeting applications .
  • Synthetic Challenges : The ethoxy-benzofuran-thiazole scaffold requires multi-step synthesis, contrasting with simpler thiazole-acetamides that are more amenable to high-throughput screening .

Biological Activity

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on current research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran scaffold, a thiazole ring, and a diphenylacetamide moiety. The unique combination of these functional groups is believed to contribute to its diverse biological activities. The molecular formula is C22H22N2O3SC_{22}H_{22}N_2O_3S with a molecular weight of approximately 398.55 g/mol.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Preparation of Intermediates : The synthesis begins with the formation of the benzofuran and thiazole intermediates through various organic reactions.
  • Coupling Reaction : These intermediates are then coupled under controlled conditions using reagents such as thionyl chloride and ethylating agents.
  • Purification : Advanced purification techniques are employed to ensure high yield and purity of the final product.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing significant inhibition of growth. The thiazole and benzofuran components enhance the compound's ability to interact with biological targets effectively .

Anticancer Activity

This compound has also been evaluated for its anticancer potential . In vitro studies have demonstrated its ability to induce apoptosis in cancer cells by modulating key signaling pathways:

  • Mechanism of Action : The compound interacts with specific molecular targets involved in cell proliferation and survival, leading to the inhibition of cancer cell growth .
    Study TypeCell LineIC50 (μM)Effect
    In VitroA54916.4Inhibition of AKT signaling pathway
    In VivoMurine modelN/AReduced growth of metastatic lesions

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies reveal that modifications to the benzofuran and thiazole rings can significantly influence the compound's biological activity. For instance:

  • The presence of electron-donating groups enhances cytotoxicity.
  • Substituents on the thiazole ring can improve binding interactions with target proteins.

Case Studies

Several case studies have investigated the efficacy of similar compounds derived from benzofuran and thiazole frameworks:

  • Benzofuran Derivatives : A study highlighted that derivatives with specific substitutions exhibited enhanced antiproliferative activity comparable to standard anticancer drugs like doxorubicin .
  • Thiazole Compounds : Research on thiazole derivatives demonstrated promising results in antimicrobial assays against resistant bacterial strains, underscoring the therapeutic potential of compounds with similar structures.

Q & A

Q. How can researchers optimize the synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide to improve yield and purity?

  • Methodological Answer : Optimization involves selecting solvents (e.g., dimethylformamide or dichloromethane) and catalysts (e.g., triethylamine) to enhance reaction efficiency. For example, reflux conditions in chloroform with a base like triethylamine are effective for forming thiazole-amide linkages, as seen in analogous syntheses . Protective groups may be required to prevent side reactions at the ethoxybenzofuran moiety. Reaction progress should be monitored via TLC or HPLC to isolate intermediates .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying the connectivity of the benzofuran, thiazole, and diphenylacetamide groups. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (using programs like SHELXL ) resolves stereochemical ambiguities. Infrared (IR) spectroscopy can validate functional groups like amide C=O stretches .

Q. How can solubility challenges be addressed during in vitro assays?

  • Methodological Answer : Use mass molarity calculators to prepare stock solutions in DMSO or ethanol, followed by dilution in assay buffers. For low solubility, consider sonication or co-solvents like PEG-400. Structural analogs with polar substituents (e.g., sulfonyl groups) show improved solubility, suggesting targeted derivatization .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting this compound’s bioactivity?

  • Methodological Answer : Systematically modify substituents:
  • Replace the ethoxy group on benzofuran with methoxy or hydroxyl groups to assess electronic effects.
  • Substitute thiazole with oxazole or imidazole to evaluate heterocycle-specific interactions.
  • Test diphenylacetamide analogs (e.g., fluorinated or methylated phenyl rings) for steric/electronic impacts.
    Pair synthesis with enzyme inhibition assays (e.g., COX/LOX for anti-inflammatory potential) and cytotoxicity profiling .

Q. How can conflicting biological activity data (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer : Standardize assay conditions (e.g., cell line passage number, incubation time) and validate purity via HPLC. For example, COX inhibition discrepancies in thiazole derivatives may arise from isoform selectivity (COX-1 vs. COX-2) or assay sensitivity . Use orthogonal techniques like surface plasmon resonance (SPR) to confirm binding affinities independently .

Q. What computational methods are effective for predicting target interactions of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against crystal structures of kinases or GPCRs can identify plausible targets. Prioritize targets with hydrophobic binding pockets, as the benzofuran-thiazole core favors such interactions . Molecular dynamics simulations (e.g., GROMACS) assess binding stability over time, while QSAR models correlate structural features with activity .

Q. How can researchers address polymorphism in crystallographic studies of this compound?

  • Methodological Answer : Screen multiple solvents (e.g., ethanol, acetonitrile) for crystallization and analyze hydrogen-bonding patterns using graph set analysis. Polymorph stability can be predicted via thermal (DSC) and hygroscopicity tests. SHELX refinement should account for disorder in flexible groups like the ethoxy side chain .

Data Contradiction and Validation

Q. Why might antimicrobial activity vary significantly between Gram-positive and Gram-negative bacteria?

  • Methodological Answer : Differences in cell wall permeability (e.g., Gram-negative outer membrane) and efflux pump activity may explain variance. Conduct time-kill assays and combine with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to isolate resistance mechanisms. Compare MIC values against structurally related compounds to identify pharmacophore requirements .

Q. How should researchers validate the compound’s proposed mechanism of action in cellular models?

  • Methodological Answer : Use siRNA knockdown or CRISPR-Cas9 gene editing to silence putative targets (e.g., kinases) and assess activity loss. Flow cytometry can measure apoptosis or cell cycle arrest, while Western blotting quantifies downstream effector proteins (e.g., caspases, phosphorylated kinases) .

Methodological Tools and Resources

Q. What databases and software are recommended for comparative analysis of analogs?

  • Methodological Answer :
    PubChem and ChEMBL provide bioactivity data for diphenylacetamide and thiazole derivatives. Use ChemDraw for structure drawing and MarvinSketch for pKa/logP predictions. Crystallographic data can be deposited in the Cambridge Structural Database (CSD) for public access .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.